Malformin C Exhibits 533-Fold Higher Potency than Malformin A1 in Abrogating Bleomycin-Induced G2 Arrest
Malformin C potently blocks bleomycin-induced G2 arrest in Jurkat cells with an IC50 of 0.9 nM, demonstrating 533-fold greater potency than its close analog Malformin A1 (IC50 = 480 nM) [1]. Both compounds were tested under identical conditions in the same assay system, providing a direct head-to-head comparison.
| Evidence Dimension | IC50 for abrogation of bleomycin-induced G2 arrest |
|---|---|
| Target Compound Data | 0.9 nM |
| Comparator Or Baseline | Malformin A1: 480 nM (0.48 µM) |
| Quantified Difference | 533-fold more potent |
| Conditions | Human T-cell leukemia Jurkat cells treated with bleomycin |
Why This Matters
This >500-fold potency advantage positions Malformin C as the preferred tool compound for studies targeting G2 checkpoint abrogation, enabling significantly lower dosing and minimizing off-target effects compared to Malformin A1.
- [1] Kojima, Y., Sunazuka, T., Nagai, K., Julfakyan, K., Fukuda, T., Tomoda, H., & Ōmura, S. (2008). Total synthesis of malformin C, an inhibitor of bleomycin-induced G2 arrest. The Journal of Antibiotics, 61(5), 297-302. View Source
